7-溴-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

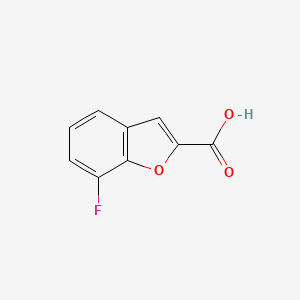

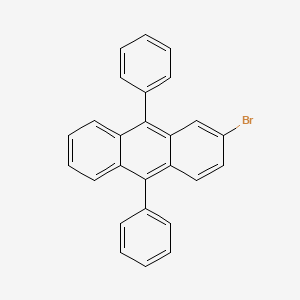

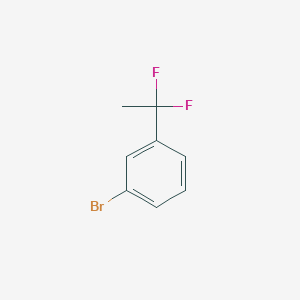

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术生产

7-溴-DL-色氨酸可以通过谷氨酸棒杆菌发酵过程生产 . 该过程涉及表达来自气单胞菌的FAD依赖性卤化酶RebH和NADH依赖性黄素还原酶RebF的基因 . 7-溴-色氨酸的发酵生产已扩展到2 L的工作体积,并在间歇式和补料分批模式下运行 .

农业产业

7-溴-DL-色氨酸等溴化化合物在农业产业中具有应用价值 . 然而,7-溴-DL-色氨酸在该领域的具体应用尚未在现有资源中详细说明。

食品工业

与在农业中的应用类似,7-溴-DL-色氨酸和其他溴化化合物也应用于食品工业 . 这些应用的具体细节尚未在现有资源中详细说明。

制药行业

7-溴-DL-色氨酸应用于制药行业,特别是在治疗性肽的生产中 . 它可用作5-羟色胺等生物活性化合物的先驱体 .

蛋白酶体抑制

7-溴-DL-色氨酸可用于衍生20S蛋白酶体抑制剂TMC-95A . 蛋白酶体抑制剂用于治疗癌症,尤其是多发性骨髓瘤和套细胞淋巴瘤。

农用化学品

作用机制

Target of Action

7-Bromo-DL-tryptophan, also known as MFCD04972047 or 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-DL-tryptophan may have multiple targets of action.

Mode of Action

Indole derivatives, which include 7-bromo-dl-tryptophan, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Bromo-DL-tryptophan may interact with its targets to induce a range of biological effects.

Biochemical Pathways

7-Bromo-DL-tryptophan is a halogenated derivative of tryptophan . Tryptophan metabolism can follow significant pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . Halogenated tryptophan derivatives, such as 7-Bromo-DL-tryptophan, can be produced de novo in Escherichia coli from glucose

Result of Action

Indole derivatives, including 7-bromo-dl-tryptophan, are known to possess various biological activities , suggesting that 7-Bromo-DL-tryptophan may induce a range of molecular and cellular effects.

Action Environment

It is known that the production of halogenated tryptophan derivatives can be influenced by environmental conditions, such as temperature .

生化分析

Biochemical Properties

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with tryptophan hydroxylase, an enzyme responsible for the conversion of tryptophan to serotonin. The bromine atom in the indole ring can affect the binding affinity and catalytic activity of the enzyme, leading to altered biochemical outcomes. Additionally, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of G-protein coupled receptors (GPCRs) that are involved in neurotransmitter signaling. By binding to these receptors, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can alter downstream signaling events, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may inhibit the activity of tryptophan hydroxylase by competing with the natural substrate, tryptophan, for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and light exposure . Over time, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and cellular changes. For example, low doses of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may modulate neurotransmitter signaling without causing toxicity . At high doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with cellular components and disruption of normal cellular processes . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of metabolites that can have distinct biological activities . The presence of the bromine atom in the indole ring can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound. Additionally, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can interact with cofactors such as tetrahydrobiopterin, which is required for the enzymatic conversion of tryptophan to serotonin .

Transport and Distribution

The transport and distribution of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the large neutral amino acid transporter (LAT1), which facilitates its uptake into cells . Once inside the cell, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid can influence its activity and function within cells. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications . For example, 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

属性

IUPAC Name |

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)